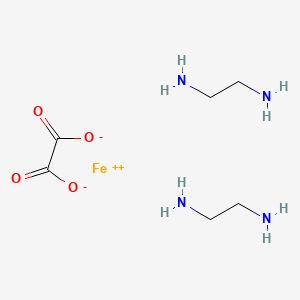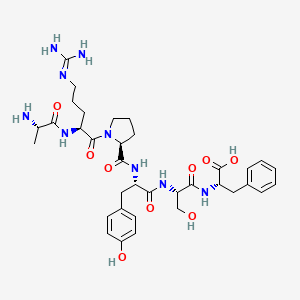![molecular formula C20H19NO B14170068 5,5,6-Trimethylbenzo[c]acridin-6-ol CAS No. 56969-66-5](/img/structure/B14170068.png)
5,5,6-Trimethylbenzo[c]acridin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5,6-Trimethylbenzo[c]acridin-6-ol is a chemical compound belonging to the acridine family Acridines are heterocyclic organic compounds known for their diverse applications in various fields, including pharmacology, material science, and photophysics
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6-Trimethylbenzo[c]acridin-6-ol typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation and oxidation steps to introduce the trimethyl and hydroxyl groups at specific positions on the acridine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product .
化学反应分析
Types of Reactions
5,5,6-Trimethylbenzo[c]acridin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include ketones, dihydro derivatives, and substituted acridines, which can further undergo additional functionalization for specific applications .
科学研究应用
5,5,6-Trimethylbenzo[c]acridin-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit the growth of cancer cells.
Industry: Utilized in the development of organic electronic materials and photophysical studies
作用机制
The mechanism of action of 5,5,6-Trimethylbenzo[c]acridin-6-ol primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting between base pairs, leading to inhibition of DNA replication and transcription. The compound may also interact with various enzymes and proteins involved in these processes, further contributing to its biological effects .
相似化合物的比较
Similar Compounds
Acridine: The parent compound of 5,5,6-Trimethylbenzo[c]acridin-6-ol, known for its wide range of applications.
9-Aminoacridine: Another derivative with significant biological activity, particularly as an antiseptic and antimalarial agent.
Acriflavine: A mixture of acridine derivatives used as an antiseptic and in cancer research.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trimethyl and hydroxyl groups enhance its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
56969-66-5 |
|---|---|
分子式 |
C20H19NO |
分子量 |
289.4 g/mol |
IUPAC 名称 |
5,5,6-trimethylbenzo[c]acridin-6-ol |
InChI |
InChI=1S/C20H19NO/c1-19(2)15-10-6-5-9-14(15)18-16(20(19,3)22)12-13-8-4-7-11-17(13)21-18/h4-12,22H,1-3H3 |
InChI 键 |
WAEZIASVEYRFHQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2C3=NC4=CC=CC=C4C=C3C1(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169991.png)




![3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole]](/img/structure/B14170008.png)

![4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14170018.png)
![N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium](/img/structure/B14170022.png)



![1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14170055.png)

